ATRP Activation Kinetics: Secondary vs. Primary vs. Tertiary α-Bromoester Comparison
Dodecyl 2-bromopropanoate, as a secondary α-bromoester, exhibits an intermediate activation rate constant in Cu-mediated ATRP. According to systematic kinetic studies, secondary α-bromoesters activate approximately 10-fold faster than primary esters but 8-fold slower than tertiary esters under identical conditions [1]. This intermediate reactivity provides a favorable balance between initiation efficiency and polymerization control for applications where both moderate propagation rates and narrow molecular weight distributions are required. The long dodecyl chain does not alter the electronic environment of the brominated α-carbon, meaning its activation kinetics follow the established secondary α-bromoester class-level behavior.
| Evidence Dimension | ATRP activation rate constant (k_act) relative ratio |
|---|---|
| Target Compound Data | Secondary α-bromoester: relative ratio ≈10 (baseline: primary = 1) |
| Comparator Or Baseline | Primary α-bromoester (ratio = 1); Tertiary α-bromoester (ratio ≈80) |
| Quantified Difference | Secondary: ~10× faster than primary; ~8× slower than tertiary |
| Conditions | Cu-mediated ATRP; α-bromoesters with varying substitution at the α-carbon |
Why This Matters
This intermediate activation rate positions dodecyl 2-bromopropanoate as the preferred initiator when tertiary esters (e.g., dodecyl 2-bromoisobutyrate) are too reactive and primary esters (e.g., dodecyl 2-bromoacetate) are insufficiently active, enabling predictable Mn control and narrower PDI.
- [1] Tang W, Matyjaszewski K. Effects of Initiator Structure on Activation Rate Constants in ATRP. Macromolecules. 2007;40(6):1858-1863. View Source
